molecular formula C15H32OSi2 B12565543 Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane CAS No. 193007-93-1

Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane

Cat. No.: B12565543
CAS No.: 193007-93-1
M. Wt: 284.58 g/mol
InChI Key: YONLFFWCJOOEJO-UHFFFAOYSA-N
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Description

Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is a specialized organosilicon compound. It is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a propynyl backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of silicon-containing intermediates and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

Trimethylsilylacetylene+Tri(propan-2-yl)silyl chlorideK2CO3Trimethyl(3-[tri(propan-2-yl)silyl]oxyprop-1-yn-1-yl)silane\text{Trimethylsilylacetylene} + \text{Tri(propan-2-yl)silyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} Trimethylsilylacetylene+Tri(propan-2-yl)silyl chlorideK2​CO3​​Trimethyl(3-[tri(propan-2-yl)silyl]oxyprop-1-yn-1-yl)silane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form silicon-containing alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of silicon-containing alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted silanes.

    Oxidation: Silicon-containing alcohols or ketones.

    Reduction: Silicon-containing alkanes.

Scientific Research Applications

Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex silicon-containing molecules.

    Medicine: Investigated for use in drug delivery systems due to its ability to form stable silicon-based structures.

    Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and tri(propan-2-yl)silyl groups can stabilize reactive intermediates, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an acetylene backbone.

    Tri(propan-2-yl)silyl chloride: Contains only the tri(propan-2-yl)silyl group.

Uniqueness

Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is unique due to the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups, which provide enhanced stability and reactivity compared to compounds with only one type of silyl group. This dual functionality makes it a valuable intermediate in the synthesis of complex silicon-containing molecules.

Properties

CAS No.

193007-93-1

Molecular Formula

C15H32OSi2

Molecular Weight

284.58 g/mol

IUPAC Name

trimethyl-[3-tri(propan-2-yl)silyloxyprop-1-ynyl]silane

InChI

InChI=1S/C15H32OSi2/c1-13(2)18(14(3)4,15(5)6)16-11-10-12-17(7,8)9/h13-15H,11H2,1-9H3

InChI Key

YONLFFWCJOOEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC#C[Si](C)(C)C

Origin of Product

United States

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